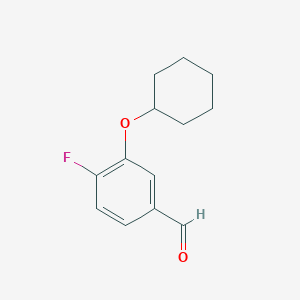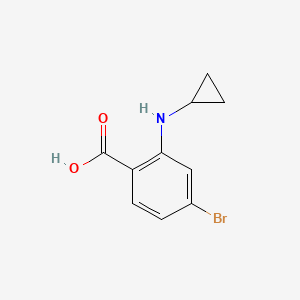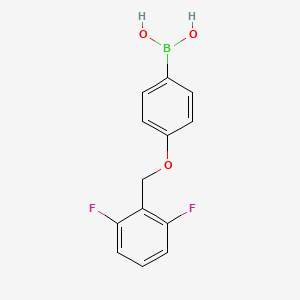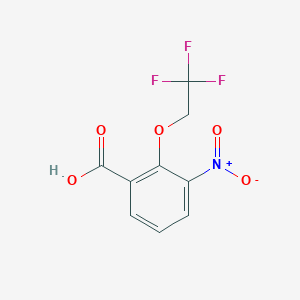
3-(Cyclohexyloxy)-4-fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclohexyloxy)-4-fluorobenzaldehyde: is an organic compound characterized by the presence of a cyclohexyloxy group and a fluorine atom attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexyloxy)-4-fluorobenzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with cyclohexanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid, and the reaction is usually carried out under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions: 3-(Cyclohexyloxy)-4-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 3-(Cyclohexyloxy)-4-fluorobenzoic acid.
Reduction: 3-(Cyclohexyloxy)-4-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-(Cyclohexyloxy)-4-fluorobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. Its unique structural features make it valuable in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 3-(Cyclohexyloxy)-4-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, while the cyclohexyloxy group can influence its pharmacokinetic properties.
類似化合物との比較
4-Fluorobenzaldehyde: Lacks the cyclohexyloxy group, making it less hydrophobic and potentially less bioactive.
3-(Cyclohexyloxy)benzaldehyde: Lacks the fluorine atom, which may result in different reactivity and biological activity.
3-(Cyclohexyloxy)-4-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine, which can affect its chemical and biological properties.
Uniqueness: 3-(Cyclohexyloxy)-4-fluorobenzaldehyde is unique due to the combination of the cyclohexyloxy group and the fluorine atom. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
3-cyclohexyloxy-4-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROZHLQIAIUFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC(=C2)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine](/img/structure/B7977861.png)
![5-Bromo-4-methyl-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B7977868.png)

![tert-butyl N-[2-(5-bromo-2-cyanoanilino)ethyl]carbamate](/img/structure/B7977897.png)




![N-[(4-iodophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B7977923.png)





